3-Aminocyclobutane-1-carboxamide hydrochloride
Overview
Description
3-Aminocyclobutane-1-carboxamide hydrochloride: is a chemical compound with the molecular formula C5H11ClN2O and a molecular weight of 150.61 g/mol . It is a derivative of cyclobutane, featuring an amino group and a carboxamide group attached to the cyclobutane ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminocyclobutane-1-carboxamide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclobutane derivatives, such as cyclobutanone or cyclobutanecarboxylic acid.
Amination: The cyclobutane derivative undergoes amination to introduce the amino group. This step often involves the use of ammonia or amine reagents under controlled conditions.
Carboxamide Formation: The amino group is then converted to a carboxamide group through reactions with carboxylic acid derivatives or other suitable reagents.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include:
Batch or Continuous Flow Reactors: To ensure efficient and consistent production.
Purification Steps: Such as crystallization or chromatography to obtain high-purity product.
Quality Control: Rigorous testing to ensure the compound meets required specifications.
Chemical Reactions Analysis
Types of Reactions: 3-Aminocyclobutane-1-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxamide group can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Electrophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products:
Oxidation Products: Nitro or nitroso derivatives.
Reduction Products: Amines or other reduced derivatives.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
3-Aminocyclobutane-1-carboxamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Aminocyclobutane-1-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibiting or modulating their activity.
Interact with Receptors: Affecting signal transduction pathways.
Alter Cellular Processes: Such as gene expression or protein synthesis.
Comparison with Similar Compounds
3-Aminocyclobutane-1-carboxylic acid hydrochloride: Similar structure but with a carboxylic acid group instead of a carboxamide group.
Cyclobutane derivatives: Other cyclobutane-based compounds with different functional groups.
Uniqueness: 3-Aminocyclobutane-1-carboxamide hydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
IUPAC Name |
3-aminocyclobutane-1-carboxamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.ClH/c6-4-1-3(2-4)5(7)8;/h3-4H,1-2,6H2,(H2,7,8);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOMPRYRWYLYBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C(=O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2031242-41-6, 1955557-29-5 | |
Record name | 3-aminocyclobutane-1-carboxamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-aminocyclobutane-1-carboxamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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